molecular formula C17H14FN3O B6613488 2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 824969-09-7

2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No. B6613488
CAS RN: 824969-09-7
M. Wt: 295.31 g/mol
InChI Key: FBQJQLOBFGAWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (FMPB) is a novel pyrazole-based compound that has recently been studied for its potential applications in the fields of medicinal chemistry and drug synthesis. FMPB is a member of the pyrazole family of compounds, which are known for their ability to bind to proteins, enzymes, and other biological molecules. FMPB has been studied for its potential as a therapeutic agent and as a synthetic precursor to other compounds. In

Scientific Research Applications

2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has been studied for its potential applications in medicinal chemistry, drug synthesis, and as a therapeutic agent. This compound has been found to bind to proteins, enzymes, and other biological molecules, making it a potential therapeutic agent for cancer and other diseases. This compound has also been studied for its potential as a synthetic precursor to other compounds, such as drugs and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is not yet fully understood. However, it is believed that this compound binds to proteins, enzymes, and other biological molecules, which may lead to a variety of effects. For example, this compound may act as an inhibitor of certain enzymes, preventing them from performing their normal functions. In addition, this compound may act as an agonist of certain receptors, activating them and leading to a cascade of events.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to bind to proteins, enzymes, and other biological molecules, which may lead to a variety of effects. For example, this compound may act as an inhibitor of certain enzymes, preventing them from performing their normal functions. In addition, this compound may act as an agonist of certain receptors, activating them and leading to a cascade of events.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several advantages and limitations when used in laboratory experiments. The advantages of this compound include its low cost, its high solubility in aqueous solutions, and its ability to bind to proteins, enzymes, and other biological molecules. The limitations of this compound include its potential toxicity, its potential to interact with other compounds, and its lack of specificity.

Future Directions

There are a number of potential future directions for the use of 2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide. These include further research into its potential therapeutic applications, its potential as a synthetic precursor to other compounds, and its potential to interact with other compounds. In addition, further research into the mechanism of action of this compound may lead to the development of more specific and effective drugs. Finally, further research into the biochemical and physiological effects of this compound may lead to a better understanding of how it works and how it can be used to treat various diseases.

Synthesis Methods

2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. In the Biginelli reaction, an aryl ketone, an aldehyde, and an acid are reacted in the presence of a base to form a 3-substituted pyrazole. The Ugi reaction involves the reaction of an amine, an aldehyde, and an isocyanide to form a 4-substituted pyrazole. The Passerini reaction involves the reaction of an aldehyde, an acid, and an amine to form a 3-substituted pyrazole. All three reactions can be used to synthesize this compound.

properties

IUPAC Name

2-fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-11-15(16(21-20-11)12-7-3-2-4-8-12)19-17(22)13-9-5-6-10-14(13)18/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJQLOBFGAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619698
Record name 2-Fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824969-09-7
Record name 2-Fluoro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.